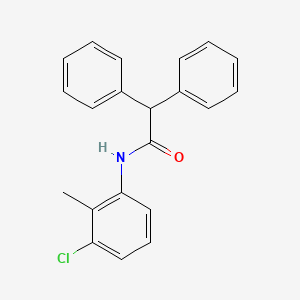

N-(3-chloro-2-methylphenyl)-2,2-diphenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO/c1-15-18(22)13-8-14-19(15)23-21(24)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,20H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSIUSQSNRKECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3 Chloro 2 Methylphenyl 2,2 Diphenylacetamide

Established Synthetic Routes to N-(3-chloro-2-methylphenyl)-2,2-diphenylacetamide

The principal synthetic pathway to this compound is a nucleophilic acyl substitution reaction involving the key precursors: 3-chloro-2-methylaniline and diphenylacetyl chloride. The success of this synthesis hinges on the purity of these starting materials and the careful control of reaction conditions.

Precursor Synthesis and Optimization Strategies

3-Chloro-2-methylaniline: The synthesis of 3-chloro-2-methylaniline can be achieved through several reported methods. A common industrial approach involves the chlorination of 2-nitrotoluene, followed by the reduction of the resulting 6-chloro-2-nitrotoluene intermediate.

One established laboratory-scale reduction method involves reacting 1-chloro-2-methyl-3-nitrobenzene with finely divided iron in the presence of a small amount of concentrated hydrochloric acid in an aqueous medium at boiling temperature. The reaction mixture is then made basic with sodium carbonate, and the 3-chloro-2-methylaniline is isolated by steam distillation. This method can yield the product in approximately 94% of the theoretical yield after purification by vacuum distillation rsc.org.

Alternative reduction strategies aim for milder conditions and improved safety profiles. For instance, 2-chloro-6-nitrotoluene can be reduced using sulfur and sodium bicarbonate in N,N-dimethylformamide at elevated temperatures (110-140°C) rsc.org. Another approach utilizes polysulfides in an aqueous solution with an ammonium salt, followed by the dropwise addition of 6-chloro-2-nitrotoluene researchgate.net. Catalytic hydrogenation using catalysts like Raney nickel is also a viable, though potentially more costly, option nih.gov.

Diphenylacetyl Chloride: This precursor is typically prepared from diphenylacetic acid. A standard method involves the reaction of diphenylacetic acid with thionyl chloride (SOCl₂), often in an inert solvent. The excess thionyl chloride can be removed by distillation to afford diphenylacetyl chloride, which can be further purified by crystallization from a solvent like hexane sci-hub.se. The reaction with phosphorus pentachloride (PCl₅) is another effective method for this conversion sci-hub.se. Diphenylacetyl chloride is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis back to diphenylacetic acid orientjchem.org.

Reaction Conditions and Yield Enhancement for this compound

The formation of the amide bond in this compound is achieved by the acylation of 3-chloro-2-methylaniline with diphenylacetyl chloride. General procedures for the synthesis of N-aryl acetamides provide a framework for this reaction.

Typically, the reaction is carried out in an inert aprotic solvent, such as dichloromethane, toluene, or N,N-dimethylformamide (DMF). A base is generally required to neutralize the hydrochloric acid byproduct formed during the reaction. Common bases include tertiary amines like triethylamine or pyridine. The reaction is often performed at room temperature, although gentle heating may be employed to increase the reaction rate.

To enhance the yield, it is crucial to use stoichiometric amounts of the reactants or a slight excess of the acylating agent. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by washing with dilute acid to remove the excess amine and base, followed by a wash with a basic solution (like sodium bicarbonate) to remove any unreacted acyl chloride and acidic impurities.

While a specific yield for this compound is not explicitly reported in the provided search results, analogous reactions for the synthesis of other N-substituted phenylacetamides suggest that yields can be moderate to high, often in the range of 60-80%, depending on the specific substrates and reaction conditions researchgate.net.

Advanced Purification Techniques for Target Compound Isolation

Following the initial workup, the crude this compound often requires further purification to achieve high purity.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and is determined empirically. A good recrystallization solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble at high temperatures. For N-aryl acetamides, common recrystallization solvents include ethanol (B145695), methanol, or mixtures of ethanol and water researchgate.net.

Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography is a powerful technique. Silica gel is a common stationary phase for the purification of moderately polar compounds like amides. A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is used to separate the target compound from impurities based on their differential adsorption to the stationary phase. The fractions containing the pure product are then combined and the solvent is evaporated.

Design and Synthesis of this compound Analogs

The modular nature of the synthesis of this compound allows for the straightforward design and synthesis of analogs. These analogs can be generated by modifying either the diphenylacetamide moiety or the chloromethylphenyl ring, enabling the systematic investigation of how structural changes influence the compound's properties.

Structural Modifications on the Diphenylacetamide Moiety

Modifications to the diphenylacetamide portion of the molecule primarily involve introducing substituents onto the two phenyl rings. This can be achieved by starting with appropriately substituted diphenylacetic acids. The synthesis of these substituted diphenylacetic acids can be accomplished through various organic chemistry methods, which are then converted to the corresponding acyl chlorides for subsequent reaction with 3-chloro-2-methylaniline.

For example, to introduce electron-donating or electron-withdrawing groups, one could start with substituted phenylacetic acids and perform a second arylation, or begin with appropriately substituted benzophenones and proceed through a series of reactions to form the diarylacetic acid framework. Once the desired substituted diphenylacetic acid is obtained, it can be converted to the acyl chloride and coupled with 3-chloro-2-methylaniline using the methods described in section 2.1.2.

Substituent Variation on the Chloromethylphenyl Ring

Varying the substituents on the chloromethylphenyl ring involves the use of different aniline precursors in the acylation reaction with diphenylacetyl chloride. A wide variety of substituted anilines are commercially available or can be synthesized through established methods.

The synthesis of substituted anilines often begins with the corresponding substituted nitrobenzene. The nitro group can be introduced onto an aromatic ring via electrophilic nitration. Subsequent chemical modifications can be performed on other parts of the molecule before the final step of reducing the nitro group to an amine. Common reducing agents for this transformation include tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

For instance, to replace the chloro or methyl group with other functionalities, one would need to source or synthesize the appropriately substituted aniline. For example, to introduce a methoxy group, one could start with a methoxy-substituted nitrotoluene, potentially perform a chlorination if desired, and then reduce the nitro group to obtain the corresponding methoxychloroaniline for reaction with diphenylacetyl chloride. The diversity of commercially available and synthetically accessible anilines allows for the creation of a large library of N-(substituted-phenyl)-2,2-diphenylacetamide analogs.

Exploration of Stereoisomers and Chiral Synthesis

The molecular structure of this compound presents the possibility of a specific type of stereoisomerism known as atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, which allows for the isolation of individual rotamers. wikipedia.orgcaltech.edu This phenomenon is a form of axial chirality. wikipedia.org

While many examples of atropisomerism focus on biaryl systems, the phenomenon is also well-documented in N-aryl amide scaffolds such as anilides and benzamides. acs.orgnih.govnih.gov The stability of these atropisomers, and thus their ability to be isolated, is dependent on the half-life of their interconversion. This is classified based on their rotational half-life (t₁/₂) at a given temperature, with stable, isolable atropisomers having a high barrier to racemization. acs.org

The theoretical potential for atropisomerism in this compound is summarized in the table below.

| Structural Feature | Analysis of this compound | Implication for Stereoisomerism |

| Bond Axis | Nitrogen-Aryl (C-N) single bond. | Potential for restricted rotation. |

| Ortho Substituent | A methyl (-CH₃) group is present at the C2 (ortho) position of the phenyl ring. | This group creates steric hindrance, which is a primary requirement for atropisomerism. |

| Other Substituents | A chloro (-Cl) group at the C3 (meta) position and the bulky diphenylacetamide group. | These contribute to the overall steric and electronic environment, influencing the rotational energy barrier. |

| Conclusion | The molecule possesses the necessary structural features for atropisomerism. | The existence of stable, isolable atropisomers is plausible but requires experimental verification through techniques like chiral chromatography or dynamic NMR studies. |

Chiral Synthesis

Should this compound be confirmed to exist as stable atropisomers, its chiral synthesis would involve an atroposelective strategy. Such strategies aim to control the orientation around the chiral axis during the formation of the molecule. General approaches in asymmetric synthesis that could be conceptually applied include:

Substrate-Controlled Synthesis: Employing a chiral starting material, either the aniline or the diphenylacetic acid derivative, to influence the stereochemical outcome.

Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to one of the reactants, which directs the formation of one atropisomer over the other, followed by the removal of the auxiliary.

Catalytic Atroposelective Synthesis: Using a chiral catalyst (either a transition metal complex or an organocatalyst) to control the stereochemistry during the amide bond formation or a related bond-forming step. nih.gov This is a highly efficient and desirable method in modern organic synthesis. researchgate.net

Given the growing importance of controlling axial chirality in medicinal chemistry, the development of an atroposelective synthesis for this class of compounds would be a significant endeavor. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and efficient manufacturing processes. researchgate.net Amide bond formation is one of the most common reactions in the chemical industry, but traditional methods often suffer from poor atom economy and the use of hazardous materials. scispace.comsciepub.com

A conventional synthesis of this compound would likely involve the reaction of 3-chloro-2-methylaniline with an activated derivative of diphenylacetic acid, such as diphenylacetyl chloride. This reaction, while effective, has several drawbacks from a green chemistry perspective. An alternative is the direct amidation of the carboxylic acid with the amine, often facilitated by a catalyst. sciepub.com

Below is a comparative analysis of a traditional versus a greener synthetic approach, evaluated against key green chemistry principles.

| Green Chemistry Principle | Traditional Approach (Acyl Chloride Method) | Greener Approach (Catalytic Direct Amidation) |

| Atom Economy | Low. The reaction of diphenylacetyl chloride with 3-chloro-2-methylaniline generates a stoichiometric amount of HCl byproduct, which must be neutralized by a base, creating salt waste. | High. The direct condensation of diphenylacetic acid and 3-chloro-2-methylaniline releases only water as a byproduct, representing a significant improvement in atom economy. sciepub.com |

| Reagents & Waste | Hazardous. Utilizes diphenylacetyl chloride, which can be corrosive and moisture-sensitive. Thionyl chloride or oxalyl chloride, often used to prepare the acyl chloride, are highly toxic and generate acidic waste gases (SO₂ or CO/CO₂). scispace.com | Safer. Avoids the preparation and use of hazardous acyl chlorides. Boric acid or certain metal catalysts can be used, which are generally less hazardous. sciepub.com Biocatalytic methods using enzymes also represent a very green alternative. rsc.org |

| Solvents | Often employs chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents like dimethylformamide (DMF), which are associated with environmental and health concerns. scispace.com | Aims to use safer, more benign solvents such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water. Solvent-free conditions, where the reactants are heated directly with a catalyst, offer an ideal scenario. researchgate.net |

| Energy Efficiency | May require multiple steps (preparation of acyl chloride, then amidation) and energy-intensive purifications. | A one-pot catalytic process can reduce the number of steps. The use of microwave irradiation can sometimes accelerate the reaction, reducing overall energy consumption. sciepub.com |

| Catalysis vs. Stoichiometric Reagents | Relies on a stoichiometric activating agent (e.g., base to neutralize HCl). | Employs a catalyst (e.g., boric acid) in substoichiometric amounts, which is more efficient and generates less waste. researchgate.netsciepub.com |

By prioritizing catalytic methods, safer solvents, and designing for high atom economy, the synthesis of this compound can be aligned with the core tenets of green chemistry, leading to a more sustainable chemical process.

Molecular and Computational Studies of N 3 Chloro 2 Methylphenyl 2,2 Diphenylacetamide

Conformational Analysis and Molecular Geometry of N-(3-chloro-2-methylphenyl)-2,2-diphenylacetamide

No experimental crystal structure or detailed computational conformational analysis for this compound could be located. However, studies on structurally analogous compounds provide insight into the likely geometry. For instance, the crystal structure of the related N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide shows specific dihedral angles between the acetamide group and the various phenyl rings, suggesting a non-planar conformation. nih.gov In this related compound, the dihedral angles between the acetamide group's mean plane and the substituted benzene ring and the two unsubstituted phenyl rings are 10.8°, 81.9°, and 85.8°, respectively. nih.gov Another related molecule, 2-Chloro-N,N-diphenylacetamide, also exhibits significant twisting, with the central acetamide plane forming dihedral angles of 76.0° and 64.0° with its two phenyl rings.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis)

There are no specific published reports detailing quantum chemical calculations, such as Density Functional Theory (DFT) or Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) analysis, for this compound. Such studies are frequently performed on new compounds to understand their electronic properties, reactivity, and stability, but the data for this specific molecule has not been made publicly available.

Energy Minimization and Potential Energy Surface Exploration

Detailed studies on the energy minimization or exploration of the potential energy surface for this compound are not present in the available literature. This type of analysis is crucial for identifying the most stable conformations (global and local minima) of a molecule, which is fundamental for understanding its behavior and interactions.

Ligand-Target Interaction Modeling

While the broader class of phenylacetamide derivatives has been investigated for various biological activities through computational modeling, specific interaction models for this compound are absent.

Molecular Dynamics Simulations for Binding Dynamics and Stability

There are no available molecular dynamics (MD) simulation studies for this compound. MD simulations are used to assess the time-dependent behavior and stability of a ligand-receptor complex, providing deeper insights than static docking models. nih.gov The absence of docking studies for this compound means that no subsequent MD simulations have been reported.

Mechanistic Investigations of Biological Activity in Preclinical Models in Vitro and in Vivo

Impact on Intracellular Signaling Pathways and Gene Expression

Regulation of Transcription Factor Activity

Without any research data on N-(3-chloro-2-methylphenyl)-2,2-diphenylacetamide, a detailed and scientifically accurate article that adheres to the provided structure is not possible.

Influence on Second Messenger Systems

An exhaustive search of scientific databases yielded no studies investigating the influence of this compound on intracellular second messenger systems. Consequently, there is no available data to report on its potential effects on signaling pathways mediated by cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), or intracellular calcium levels. The mechanism of action of this compound at the level of signal transduction remains uncharacterized.

Cellular Phenotypic Responses in Diverse In Vitro Models

Detailed investigations into the cellular responses elicited by this compound in various in vitro models have not been reported in the peer-reviewed scientific literature. The following subsections detail the specific areas where data is currently absent.

There are no available research articles or data detailing the antiproliferative or apoptotic effects of this compound in any specific cancer or non-cancer cell lines. As such, it is not possible to provide information on its potential as an anticancer agent or its mechanism of inducing cell death.

Scientific literature lacks any studies on the immunomodulatory activities of this compound. There is no information regarding its effects on the function of immune cells such as T-lymphocytes, B-lymphocytes, macrophages, or dendritic cells in primary cell cultures.

No published research has investigated the anti-inflammatory mechanisms of this compound in established cellular models of inflammation. Therefore, its potential to modulate inflammatory pathways, such as the production of cytokines, chemokines, or prostaglandins, is unknown.

There is a lack of available data on the neurobiological activities of this compound in neuronal cell systems. Its effects on neuronal viability, neurite outgrowth, synaptic transmission, or its potential as a neuroprotective or neurotoxic agent have not been documented.

In Vivo Efficacy and Mechanistic Studies in Preclinical Animal Models

A thorough review of the literature revealed no in vivo studies conducted to assess the efficacy or to elucidate the mechanisms of action of this compound in any preclinical animal models of disease. Consequently, its pharmacokinetic profile, in vivo biological effects, and potential therapeutic applications remain undetermined.

Selection and Characterization of Relevant Disease Models

There is no available information in the public domain regarding the use of this compound in any specific preclinical disease models, including those related to inflammation, neurological disorders, or specific cancer xenografts.

Assessment of Pharmacodynamic Biomarkers for Mechanism Validation

No studies were identified that assessed pharmacodynamic biomarkers to validate the mechanism of action for this compound.

Histopathological and Molecular Endpoints in Model Organisms

No research detailing the histopathological or molecular endpoints of this compound in any model organisms has been published.

A comprehensive search of publicly available scientific literature and databases has yielded no specific preclinical pharmacokinetic or metabolism data for the chemical compound "this compound."

Therefore, it is not possible to provide the requested detailed article on its pharmacokinetics and metabolism, including data on absorption, distribution, elimination, metabolic pathways, and metabolites. The information required to populate the specified sections and subsections of the outline is not available in the public domain.

It is important to note that the absence of published data does not necessarily mean that such studies have not been conducted. This information may exist in proprietary databases of pharmaceutical companies or contract research organizations and has not been publicly disclosed.

Pharmacokinetics and Metabolism Research Preclinical and in Vitro

Identification of Metabolic Pathways and Metabolizing Enzymes

Role of Cytochrome P450 Enzymes and Other Biotransformation Enzymes

There is currently no available research data to delineate the specific cytochrome P450 (CYP) isozymes or other Phase I or Phase II biotransformation enzymes involved in the metabolism of N-(3-chloro-2-methylphenyl)-2,2-diphenylacetamide. In vitro studies using human liver microsomes or recombinant CYP enzymes, which are standard methods for identifying the metabolic pathways of new chemical entities, have not been published for this compound. Therefore, it is not possible to provide a data table or a detailed description of its metabolic profile.

Excretion Routes and Mass Balance Studies in Preclinical Systems

Similarly, there is a lack of published preclinical studies on the excretion routes and mass balance of this compound. Information regarding the primary routes of elimination (e.g., renal or fecal) and the extent of excretion of the parent compound and its potential metabolites in animal models is not available in the public domain. Without such studies, a data table summarizing excretion pathways and recovery percentages cannot be constructed.

Analytical Methodologies for N 3 Chloro 2 Methylphenyl 2,2 Diphenylacetamide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating N-(3-chloro-2-methylphenyl)-2,2-diphenylacetamide from impurities, reaction byproducts, or other components in a mixture, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for the analysis of non-volatile organic compounds. A typical method development for this compound would involve optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time.

Key Developmental Considerations:

Column: A reversed-phase column, such as a C18 or C8, would likely be the first choice due to the compound's nonpolar nature.

Mobile Phase: A mixture of an aqueous solvent (like water) and an organic solvent (such as acetonitrile (B52724) or methanol) would be used. Gradient elution, where the solvent composition is changed during the run, might be necessary to separate impurities with different polarities.

Detector: A UV detector would be suitable, as the phenyl rings in the molecule are expected to absorb UV light. The detection wavelength would be optimized by scanning the UV spectrum of the compound to find its absorbance maximum (λmax).

Flow Rate and Temperature: These would be adjusted to optimize the separation efficiency and analysis time.

A hypothetical data table for a developed HPLC method is presented below.

| Parameter | Hypothetical Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 50% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at an estimated λmax of 254 nm |

| Injection Volume | 10 µL |

Note: This table is illustrative and not based on published experimental data for this specific compound.

Gas Chromatography (GC) Applications

For a compound to be analyzed by GC, it must be volatile and thermally stable. This compound has a relatively high molecular weight, which may require high temperatures for volatilization, posing a risk of degradation. However, if the compound is sufficiently stable, GC could be a valuable tool, particularly when coupled with a mass spectrometer (GC-MS).

Potential GC Method Parameters:

Column: A low-to-mid polarity capillary column (e.g., DB-5ms, HP-1) would be appropriate.

Injector: A split/splitless injector would be used, with the temperature set high enough to ensure rapid volatilization without causing decomposition.

Oven Program: A temperature ramp would be employed, starting at a lower temperature and gradually increasing to elute the compound.

Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection and quantification.

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

UPLC is an advancement of HPLC that uses columns with smaller particle sizes (<2 µm), leading to faster analysis times and improved resolution. A UPLC method for this compound would be developed along similar principles to an HPLC method but adapted for the higher pressures and smaller column dimensions. This would result in significantly reduced solvent consumption and quicker sample throughput, which is advantageous in high-throughput screening or process monitoring.

Spectroscopic and Spectrometric Characterization

These techniques are used to determine the molecular structure and confirm the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR would be essential for confirming the synthesis of this compound.

¹H NMR: This would show the number of different types of protons, their chemical environment, and their connectivity. Key signals would include those for the methyl group, the aromatic protons on the three phenyl rings, the single proton on the chiral center (methine), and the amide N-H proton.

¹³C NMR: This spectrum would show a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm how the different fragments of the molecule are connected.

A table of predicted chemical shifts is provided for illustrative purposes.

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Amide (NH ) | 8.0 - 9.5 | - |

| Aromatic (C H) | 7.0 - 8.0 | 120 - 145 |

| Diphenyl-methine (C H) | ~5.0 | ~60 |

| Aromatic Methyl (CH ₃) | ~2.3 | ~18 |

| Amide Carbonyl (C =O) | - | 165 - 175 |

| Aromatic C -Cl | - | 130 - 135 |

| Aromatic C -CH₃ | - | 135 - 140 |

Note: This table contains estimated chemical shift ranges and is not based on experimentally recorded spectra for this specific compound.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the molecular ion, which can confirm the elemental formula (C₂₁H₁₈ClNO).

Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer (fragmentation) provides structural information that can be used to confirm the identity of the compound. Key fragments would likely arise from the loss of the phenyl groups or cleavage of the amide bond.

LC-MS/GC-MS: Coupling mass spectrometry with a chromatographic technique allows for the separation of a mixture followed by the identification and quantification of its components.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial analytical techniques for the structural characterization of this compound. These methods provide valuable information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy is utilized to identify the characteristic vibrational frequencies of the bonds within the molecule. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its key functional groups. The amide group would show a strong carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Another significant peak would be the N-H stretching vibration of the secondary amide, appearing as a sharp band around 3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-Cl stretch would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretch | ~3300 |

| Aromatic (C-H) | Stretch | >3000 |

| Amide (C=O) | Stretch | 1630-1680 |

| Aromatic (C=C) | Stretch | 1450-1600 |

| Aryl Halide (C-Cl) | Stretch | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The presence of multiple aromatic rings (two phenyl groups and a substituted chloromethylphenyl group) conjugated with the amide functionality results in strong UV absorption. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely display absorption maxima (λmax) corresponding to π→π* transitions within the aromatic systems. These transitions are characteristic of the phenyl and substituted phenyl chromophores in the compound's structure.

Bioanalytical Methods for Preclinical Sample Analysis

The quantitative determination of this compound in biological samples is essential for preclinical research, particularly for pharmacokinetic studies. This requires highly sensitive and selective bioanalytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the bioanalysis of small molecules like this compound in complex biological matrices such as plasma, serum, and tissue homogenates. nih.goveijppr.com This method combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govbioanalysis-zone.com

The process begins with sample preparation, a critical step to remove interfering endogenous components like proteins and phospholipids. chromatographyonline.com Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.com Following extraction, the sample is injected into the LC system. A reversed-phase column is typically used to separate the analyte from remaining matrix components based on polarity.

The analyte then enters the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). chromatographyonline.com Tandem mass spectrometry (MS/MS) is employed for quantification, where a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, minimizing the impact of matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds. eijppr.comnih.gov

Method Validation for Research Applications (e.g., linearity, accuracy, precision)

For research applications, any LC-MS/MS method must be validated to ensure its reliability and reproducibility. hilarispublisher.comresearchgate.net Method validation demonstrates that the analytical procedure is suitable for its intended purpose. hilarispublisher.com Key validation parameters, as typically required by regulatory guidelines, include linearity, accuracy, and precision. researchgate.netsemanticscholar.org

Linearity and Range: This parameter establishes the relationship between the instrument response and the known concentration of the analyte. nih.gov A calibration curve is generated by analyzing a set of standards over a specified concentration range. The relationship should be linear, typically confirmed by a correlation coefficient (r²) of ≥0.99. nih.gov

Accuracy: Accuracy measures the closeness of the mean test results to the true concentration. It is expressed as the percentage of relative error (%RE) and should typically be within ±15% of the nominal value (±20% at the lower limit of quantification). researchgate.net

Precision: Precision assesses the degree of scatter between a series of measurements. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the coefficient of variation (%CV). The %CV should generally not exceed 15% (20% at the lower limit of quantification). researchgate.net

Interactive Data Table: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Linearity | |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Accuracy | |

| Quality Control Samples | Within ±15% of nominal concentration |

| Lower Limit of Quantification | Within ±20% of nominal concentration |

| Precision | |

| Quality Control Samples | ≤ 15% Coefficient of Variation (%CV) |

| Lower Limit of Quantification | ≤ 20% Coefficient of Variation (%CV) |

Future Directions and Research Gaps in N 3 Chloro 2 Methylphenyl 2,2 Diphenylacetamide Studies

Emerging Research Areas and Unexplored Biological Targets

Given that no biological targets for N-(3-chloro-2-methylphenyl)-2,2-diphenylacetamide have been identified, the initial step would be broad-spectrum screening to uncover potential therapeutic areas. The structural motifs of the molecule, namely the N-phenylacetamide core, can offer clues for directing these initial investigations. Phenylacetamide derivatives have been explored for a wide range of biological activities, including as analgesic, anticonvulsant, and cytostatic agents. researchgate.net

Based on the activities of structurally related compounds, several research avenues could be prioritized:

Antimicrobial Activity: Various N-phenylacetamide derivatives have demonstrated antibacterial and antifungal properties. nih.govresearchgate.net For instance, new N-phenylacetamide-incorporated 1,2,3-triazoles have shown potent in vitro antifungal activity against several fungal strains. rsc.org A study on 2-chloro-N-phenylacetamide found it to have fungicidal effects against clinical isolates of Candida tropicalis and Candida parapsilosis. nih.gov Therefore, an initial investigation into the antimicrobial and antifungal effects of this compound against a panel of pathogenic bacteria and fungi would be a logical starting point.

Anticancer Properties: The phenylacetamide scaffold is present in compounds that exhibit cytotoxicity against cancer cell lines. nih.gov For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been identified as potential anticancer agents, particularly against prostate carcinoma cell lines. nih.gov High-throughput screening against a diverse panel of cancer cell lines could reveal any potential cytostatic or cytotoxic effects of this compound.

Central Nervous System (CNS) Activity: Phenylacetamide derivatives have also been investigated for their potential as antidepressant agents. nih.gov Computational and biological studies on some phenylacetamides have shown significant antidepressant activity, suggesting that this class of compounds can interact with targets within the CNS. nih.gov Therefore, exploring the neuropharmacological profile of this compound could be a fruitful area of research.

A summary of potential research areas for this compound based on the activities of related compounds is presented in the table below.

| Potential Research Area | Rationale based on Structurally Similar Compounds |

| Antimicrobial | N-phenylacetamide derivatives have shown antibacterial and antifungal activity. nih.govresearchgate.netrsc.orgnih.gov |

| Anticancer | Some phenylacetamide derivatives exhibit cytotoxic effects against cancer cell lines. nih.gov |

| CNS Disorders | Phenylacetamide scaffolds have been explored for antidepressant properties. nih.gov |

Integration of Omics Technologies (e.g., transcriptomics, proteomics, metabolomics)

Should initial screenings identify any biological activity for this compound, the subsequent challenge would be to elucidate its mechanism of action. Omics technologies provide a powerful, unbiased approach to understanding how a novel compound affects biological systems on a global scale. nih.govomicstutorials.com

Transcriptomics: By analyzing changes in gene expression in cells or tissues treated with the compound, transcriptomics can offer insights into the cellular pathways that are modulated. mdpi.com This can help in generating hypotheses about the compound's molecular targets.

Proteomics: Proteomics can identify changes in protein expression and post-translational modifications, providing a more direct understanding of the compound's effects on cellular function and helping to identify its direct protein targets. nih.gov

Metabolomics: Analyzing the metabolic profile of cells or organisms exposed to the compound can reveal alterations in metabolic pathways, which can be indicative of the compound's mechanism of action and potential off-target effects. researchgate.net

The integration of these multi-omics datasets would provide a comprehensive, systems-level view of the biological impact of this compound, accelerating the identification of its mechanism of action and potential biomarkers of its activity. omicstutorials.combiobide.com

Opportunities for Advanced Analog Design and Optimization

The discovery of a lead compound with even modest activity is the first step in a lengthy process of optimization. rsc.org For this compound, should a biological activity be confirmed, there would be significant opportunities for advanced analog design to improve its potency, selectivity, and pharmacokinetic properties. tandfonline.compatsnap.com

Medicinal chemistry strategies that could be employed include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the molecule—the 3-chloro-2-methylphenyl ring, the diphenylacetamide core, and the amide linker—would be crucial to understand which structural features are essential for its activity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties could lead to analogs with improved characteristics. patsnap.com

Scaffold Hopping: This technique involves modifying the core structure of the molecule while retaining key functionalities, potentially leading to novel compounds with enhanced properties. patsnap.com

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, would play a pivotal role in guiding the design of these analogs, allowing for a more rational and efficient optimization process. patsnap.com

Q & A

Q. What are the optimized synthetic routes for N-(3-chloro-2-methylphenyl)-2,2-diphenylacetamide?

The synthesis typically involves reacting 3-chloro-2-methylaniline with 2,2-diphenylacetyl chloride in dichloromethane (DCM) or toluene, using triethylamine (TEA) as a base to neutralize HCl byproducts. Key parameters include:

- Temperature : Room temperature (298 K) or controlled cooling (273 K) to minimize side reactions.

- Solvent : DCM allows faster reaction kinetics, while toluene facilitates crystal growth during purification.

- Workup : Extraction with aqueous HCl and NaHCO₃, followed by recrystallization from acetone:methanol (1:1) to yield pure product .

Table 1 : Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | 85–90% |

| Base | Triethylamine | Minimizes salts |

| Temperature | 273 K (cooling) | Reduces hydrolysis |

| Reaction Time | 3–4 hours | Completes acylation |

Q. How is the compound characterized structurally?

Routine characterization includes:

- Spectroscopy :

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 350.1 (C₂₁H₁₇ClNO) .

- Elemental Analysis : Validates purity (>98%) via C, H, N, Cl content .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening involves:

- Enzyme Inhibition : Testing against kinases or proteases via fluorescence-based assays (IC₅₀ determination).

- Antimicrobial Activity : Broth microdilution (MIC values) against Mycobacterium tuberculosis or Gram-positive bacteria .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How are crystallographic data analyzed to resolve molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL ( ) reveals:

- Dihedral Angles : Between aromatic rings (e.g., 81.9° for chlorofluorophenyl vs. diphenyl groups), influencing steric interactions .

- Hydrogen Bonding : N–H···O motifs (R₂²(8) ring patterns) stabilize crystal packing (Fig. 1) .

- Torsional Flexibility : Substituent positioning affects ligand-receptor docking (e.g., chloro vs. methoxy groups) .

Table 2 : Key Crystallographic Parameters (from )

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 9.3665, 10.2069, 9.7774 |

| β (°) | 114.42 |

| R-factor | 0.042 |

Q. How do computational methods (e.g., DFT) predict reactivity and electronic properties?

Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates:

- Electrostatic Potential (ESP) : Highlights nucleophilic (amide N–H) and electrophilic (chloro-substituted phenyl) sites .

- Frontier Orbitals : HOMO-LUMO gap (~4.5 eV) correlates with stability against oxidation .

- Molecular Dynamics (MD) : Simulates solvation effects in DMSO/water mixtures for pharmacokinetic modeling .

Q. How are structure-activity relationships (SAR) explored for bioactivity optimization?

- Analog Synthesis : Replace chloro with fluoro, methoxy, or nitro groups to modulate electronic effects.

- Pharmacophore Mapping : Overlay crystal structures with target enzymes (e.g., COX-2) to identify critical hydrogen-bonding motifs .

- Bioisosteric Replacement : Swap diphenyl groups with naphthyl or heterocycles to enhance lipophilicity .

Q. How are data contradictions resolved in spectroscopic vs. crystallographic results?

- Case Example : Discrepancies in amide bond geometry (NMR vs. XRD) arise from solution vs. solid-state conformers. Use variable-temperature NMR to assess rotational barriers (>80 kJ/mol for restricted rotation) .

- Validation : Cross-check IR carbonyl stretches with XRD bond lengths (C=O: 1.22 Å vs. IR ~1650 cm⁻¹) .

Q. What advanced techniques quantify intermolecular interactions in co-crystals?

- Hirshfeld Surface Analysis : Maps close contacts (e.g., C–H···π interactions at 2.8–3.0 Å) .

- Thermogravimetric Analysis (TGA) : Correlates thermal stability with hydrogen-bonding networks (decomposition >200°C) .

Q. How is enantiomeric purity assessed if chiral centers are introduced?

- Chiral HPLC : Uses amylose-based columns (e.g., Chiralpak IA) with hexane:IPA mobile phase.

- Circular Dichroism (CD) : Detects Cotton effects at 220–250 nm for amide n→π* transitions .

Q. What strategies mitigate by-products during scale-up synthesis?

- Process Optimization :

- Use flow chemistry to control exotherms in acyl chloride reactions.

- Employ scavengers (e.g., polymer-bound TEA) to simplify purification .

- By-Product Analysis : LC-MS identifies dimers (e.g., bis-amide) formed via over-acylation, mitigated by slow reagent addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.